(2R)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid

Description

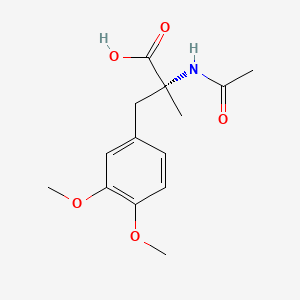

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQGMKBBYLJABC-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@](C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2R)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid, often referred to as a carboxylic acid derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and an acetamido moiety, suggesting possible interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N1O4, with a molecular weight of approximately 251.28 g/mol. The compound features a chiral center at the 2-position, contributing to its stereochemical properties.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

- Case Study on Anti-inflammatory Effects : A study conducted on murine macrophages showed that treatment with this compound resulted in a significant reduction in inflammatory markers. The compound was administered at concentrations ranging from 10 µM to 100 µM, demonstrating dose-dependent effects on cytokine release.

- Anticancer Study : In a comparative study involving several derivatives of carboxylic acids, this compound exhibited superior cytotoxicity against MCF-7 and HT-29 cell lines with IC50 values less than 20 µM. Mechanistic studies suggested that the compound disrupts mitochondrial function leading to increased reactive oxygen species (ROS) generation.

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial for the expression of various pro-inflammatory cytokines.

- Apoptotic Pathway Activation : It activates intrinsic apoptotic pathways through mitochondrial membrane potential disruption.

- Antimicrobial Action : The compound disrupts bacterial cell membranes leading to cell lysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights:

Sulfur-containing side chains (e.g., sulfanyl or disulfanyl groups) enhance metal coordination but may reduce aqueous solubility .

Electronic and Steric Influences: Methoxy groups (electron-donating) stabilize aromatic systems via resonance, contrasting with nitro groups (electron-withdrawing), which increase electrophilicity and reactivity .

Biological Implications: Fluorinated analogs (e.g., 2,4-difluorophenyl) are often used to optimize pharmacokinetic profiles due to fluorine’s small size and electronegativity . α,β-Unsaturated systems (e.g., 2-propenoic acid derivatives) exhibit reactivity toward nucleophiles, making them suitable for covalent inhibitor design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing the acetamido group in (2R)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid?

- Methodological Answer : The acetamido group can be introduced via acetylation of a primary amine intermediate. For example, using acetic anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Ensure stereochemical control by starting with enantiomerically pure precursors, as racemization can occur during acetylation. Reaction monitoring via TLC or HPLC is critical to confirm completion .

Q. How can the purity of the compound be validated after synthesis?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against a reference standard. For impurity profiling, employ gradient elution (e.g., water/acetonitrile with 0.1% TFA) to resolve byproducts or unreacted intermediates. Quantify impurities using calibration curves .

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the dimethoxyphenyl (δ 3.8–3.9 ppm for OCH3), acetamido (δ 2.0–2.1 ppm for CH3CO), and methylpropanoic acid groups.

- HRMS : Validate molecular weight (C14H19NO5; expected [M+H]+ = 282.1344).

- IR : Identify carbonyl stretches (1700–1750 cm⁻¹ for carboxylic acid and acetamido) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods detect chiral impurities?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to retain the (2R) configuration. Analyze enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) with a polar organic mobile phase (methanol:ethanol, 90:10). Compare retention times with racemic mixtures or enantiopure standards .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer :

- Assay Conditions : Test under varying pH, temperature, and co-solvents (e.g., DMSO concentration ≤1% to avoid cytotoxicity).

- Purity Verification : Re-evaluate compound purity via HPLC and LC-MS to rule out degradation products.

- Structural Analogs : Compare activity with analogs (e.g., 3,4-dihydroxyphenyl vs. dimethoxyphenyl derivatives) to identify substituent-dependent effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the target protein (e.g., CYP450 enzymes). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Key parameters: Gibbs free energy (ΔG), hydrogen bonding, and hydrophobic interactions .

Methodological Challenges and Solutions

Q. Why does the compound exhibit low solubility in aqueous buffers, and how can this be mitigated?

- Answer : The dimethoxyphenyl and methyl groups increase hydrophobicity. Improve solubility by:

- Prodrug Design : Introduce phosphate or glycosyl groups at the carboxylic acid moiety.

- Co-solvents : Use cyclodextrins or surfactants (e.g., Tween-80) in in vitro assays .

Q. What are the key considerations for scaling up synthesis without compromising stereochemical integrity?

- Answer :

- Batch vs. Flow Chemistry : Optimize reaction parameters (temperature, residence time) in continuous flow systems to minimize racemization.

- In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time quality control .

Key Notes

- Stereochemical Complexity : The (2R) configuration requires stringent chiral analysis to prevent false bioactivity interpretations.

- Contradictions Addressed : Cross-validate biological data with structural analogs and purity checks to ensure reliability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.